molecular formula C12H7FN2S B2953491 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1257317-83-1

6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2953491
CAS No.: 1257317-83-1
M. Wt: 230.26
InChI Key: ZOLCCMWMQVMQOR-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a thioxo-pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a fluorophenyl derivative with a thioxo-pyridine precursor in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has shown potential as a bioactive molecule. It can interact with biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to receptors, while the thioxo-pyridine ring contributes to its biological activity. The compound may modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • 6-(2-Bromophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • 6-(2-Iodophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness: Compared to its halogenated analogs, 6-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibits unique chemical and biological properties due to the presence of the fluorine atom. This enhances its reactivity and binding affinity, making it a valuable compound in research and industry.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2S/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCCMWMQVMQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=S)N2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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